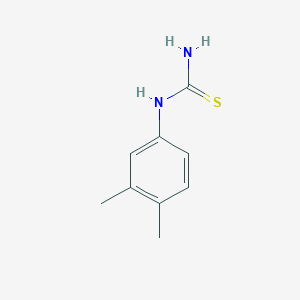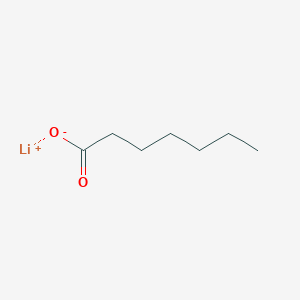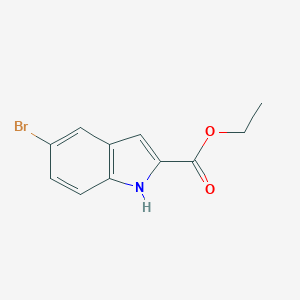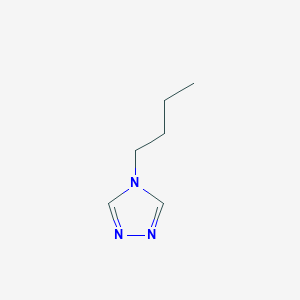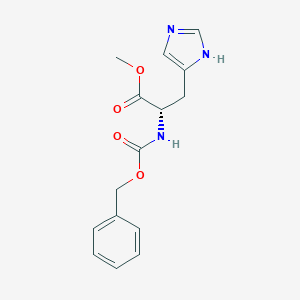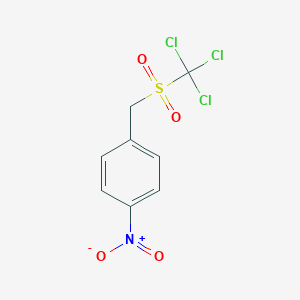
4-Nitrobenzyl trichloromethyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl trichloromethyl sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NBD chloride and is commonly used as a fluorescent probe in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl trichloromethyl sulfone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is directly proportional to the amount of target molecule present in the sample.
Efectos Bioquímicos Y Fisiológicos
4-Nitrobenzyl trichloromethyl sulfone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and can be used in live-cell imaging studies. However, it is important to note that the compound can react with other nucleophiles in the sample, leading to non-specific labeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Nitrobenzyl trichloromethyl sulfone in lab experiments is its high sensitivity and specificity for labeling target molecules. It can be used in a wide range of applications, including live-cell imaging, protein-protein interaction studies, and enzyme kinetics studies. However, the compound has some limitations, including non-specific labeling and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for research on 4-Nitrobenzyl trichloromethyl sulfone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for the compound, such as in drug discovery and diagnostics. Additionally, further studies are needed to better understand the limitations of the compound and to develop strategies to overcome these limitations.
Conclusion:
In summary, 4-Nitrobenzyl trichloromethyl sulfone is a valuable tool for scientific research due to its unique properties as a fluorescent probe. The compound has been widely used in various biochemical and physiological studies and has potential for further development in the future. However, it is important to carefully consider the advantages and limitations of the compound when using it in lab experiments.
Métodos De Síntesis
The synthesis of 4-Nitrobenzyl trichloromethyl sulfone involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with triphenylphosphine and carbon tetrachloride to obtain 4-Nitrobenzyl trichloromethyl sulfone. This synthesis method has been widely used in various research studies.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl trichloromethyl sulfone has been used as a fluorescent probe in various biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the kinetics of enzyme reactions, protein-protein interactions, and cellular signaling pathways.
Propiedades
Número CAS |
15894-01-6 |
|---|---|
Nombre del producto |
4-Nitrobenzyl trichloromethyl sulfone |
Fórmula molecular |
C8H6Cl3NO4S |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
1-nitro-4-(trichloromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
Clave InChI |
MIHZYBSIFQUIEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Sinónimos |
p-Nitrobenzyltrichloromethyl sulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
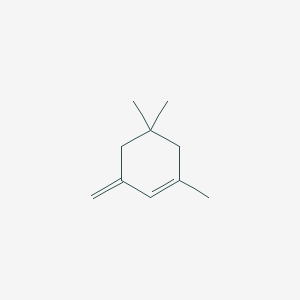
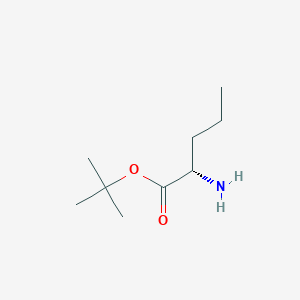
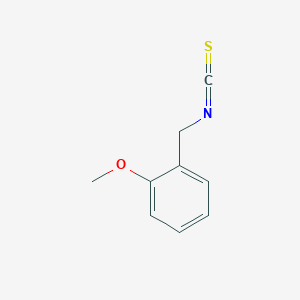
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
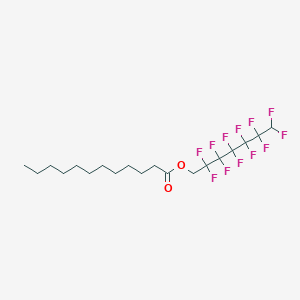
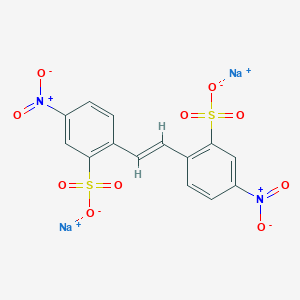
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
